molecular formula C21H21NO4S B2869071 (E)-1'-((4-methylstyryl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1448139-89-6

(E)-1'-((4-methylstyryl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one

Cat. No.: B2869071
CAS No.: 1448139-89-6
M. Wt: 383.46
InChI Key: SOMIEAHNNMTXFV-JLHYYAGUSA-N
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Description

(E)-1’-((4-methylstyryl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one is a synthetic organic compound characterized by its unique spiro structure, which integrates a chroman and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1’-((4-methylstyryl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of the chroman and pyrrolidinone precursors.

    Formation of the Spiro Compound: The key step involves the formation of the spiro linkage. This can be achieved through a cyclization reaction, often facilitated by a base or acid catalyst.

    Introduction of the Styryl Group: The (E)-4-methylstyryl group is introduced via a Heck reaction, which involves the coupling of a vinyl halide with an aryl or vinyl group in the presence of a palladium catalyst.

Industrial Production Methods

While the laboratory synthesis of (E)-1’-((4-methylstyryl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one is well-documented, scaling up to industrial production requires optimization of reaction conditions to ensure high yield and purity. This often involves continuous flow chemistry techniques and the use of automated reactors to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

(E)-1’-((4-methylstyryl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the styryl double bond.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Palladium on carbon, sodium borohydride, and lithium aluminum hydride.

    Substitution: Amines, thiols, and alcohols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced alkenes, and substituted sulfonyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-1’-((4-methylstyryl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

Preliminary studies indicate that (E)-1’-((4-methylstyryl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one may exhibit pharmacological activities such as anti-inflammatory, anticancer, and antimicrobial effects. Further research is needed to fully understand its therapeutic potential.

Industry

In the industrial sector, this compound is explored for its use in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (E)-1’-((4-methylstyryl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one involves its interaction with specific molecular targets. The styryl group can engage in π-π interactions with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Spiro[chroman-2,3’-pyrrolidin]-4-one: Lacks the (E)-4-methylstyryl and sulfonyl groups, resulting in different chemical and biological properties.

    (E)-1’-((4-methylstyryl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-ol: Similar structure but with a hydroxyl group instead of a ketone, affecting its reactivity and solubility.

    (E)-1’-((4-methylstyryl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-thione: Contains a thione group, which can alter its electronic properties and reactivity.

Uniqueness

(E)-1’-((4-methylstyryl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one is unique due to its combination of a spiro structure with a styryl and sulfonyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

1'-[(E)-2-(4-methylphenyl)ethenyl]sulfonylspiro[3H-chromene-2,3'-pyrrolidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S/c1-16-6-8-17(9-7-16)10-13-27(24,25)22-12-11-21(15-22)14-19(23)18-4-2-3-5-20(18)26-21/h2-10,13H,11-12,14-15H2,1H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMIEAHNNMTXFV-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCC3(C2)CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCC3(C2)CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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